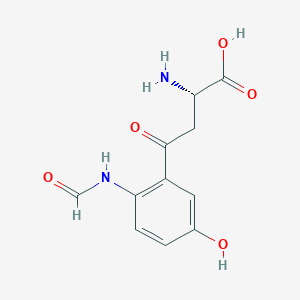
5-hydroxy-N-formyl-L-kynurenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-N-formyl-L-kynurenine is a 5-hydroxy-N-formylkynurenine. It derives from a 5-hydroxy-L-kynurenine and a N-formyl-L-kynurenine.
科学的研究の応用
Introduction to 5-Hydroxy-N-formyl-L-kynurenine
This compound is a significant metabolite in the kynurenine pathway, which is a crucial metabolic route for the catabolism of tryptophan. This compound plays a vital role in various biological processes, including neurotransmitter synthesis, immune response modulation, and potential implications in neurodegenerative diseases. Understanding its applications can provide insights into therapeutic strategies for various conditions.
Neurobiology
This compound is involved in the metabolism of tryptophan, which is a precursor for serotonin, a neurotransmitter linked to mood regulation. Research indicates that alterations in the kynurenine pathway may contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that metabolites of this pathway, including this compound, can influence neuroinflammatory processes and neuronal survival .
Immunology
The kynurenine pathway is recognized for its role in immune regulation. This compound has been implicated in modulating immune responses by influencing the activity of immune cells such as dendritic cells and macrophages. It can affect the production of pro-inflammatory cytokines, which are critical in autoimmune diseases and chronic inflammatory conditions .
Toxicology
Research has highlighted the potential of this compound as a biomarker for environmental exposure to pollutants like PM2.5 and PM10. These particulate matters can disrupt the kynurenine pathway, leading to increased levels of this metabolite, which may correlate with adverse health effects such as respiratory and cardiovascular diseases .
Cancer Research
There is growing interest in the kynurenine pathway's role in cancer biology. The accumulation of kynurenine metabolites, including this compound, has been associated with tumor progression and immune evasion mechanisms in various cancers. Understanding these pathways may lead to novel therapeutic targets for cancer treatment .
Case Study 1: Neurodegenerative Diseases
A cross-sectional study analyzed blood samples from individuals exposed to high levels of particulate matter (PM). The findings indicated elevated levels of this compound alongside other kynurenine metabolites, suggesting a potential link between environmental toxins and neurodegenerative processes . This study underscores the importance of monitoring this metabolite as a biomarker for disease risk.
Case Study 2: Immune Response Modulation
In vitro studies demonstrated that this compound could inhibit pro-inflammatory cytokine production in dendritic cells stimulated with interferon-gamma. This finding suggests its potential therapeutic application in treating inflammatory diseases such as psoriasis and rheumatoid arthritis .
Table 1: Kynurenine Pathway Metabolites
| Metabolite | Role/Function | Associated Conditions |
|---|---|---|
| This compound | Precursor in tryptophan metabolism | Neurodegenerative diseases, inflammation |
| Kynurenic acid | Neuroprotective agent | Schizophrenia, depression |
| Quinolinic acid | Neurotoxic effects | Neurodegeneration |
| L-Kynurenine | Immune modulation | Cancer immunotherapy |
Table 2: Effects of Environmental Exposure on Kynurenine Pathway
| Exposure Type | Measured Metabolites | Health Implications |
|---|---|---|
| PM2.5 | Increased levels of kynurenine metabolites | Respiratory diseases, cardiovascular issues |
| PM10 | Altered enzyme activities | Inflammation-related disorders |
特性
分子式 |
C11H12N2O5 |
|---|---|
分子量 |
252.22 g/mol |
IUPAC名 |
(2S)-2-amino-4-(2-formamido-5-hydroxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H12N2O5/c12-8(11(17)18)4-10(16)7-3-6(15)1-2-9(7)13-5-14/h1-3,5,8,15H,4,12H2,(H,13,14)(H,17,18)/t8-/m0/s1 |
InChIキー |
LSTOUSIIVKMJBU-QMMMGPOBSA-N |
SMILES |
C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O |
異性体SMILES |
C1=CC(=C(C=C1O)C(=O)C[C@@H](C(=O)O)N)NC=O |
正規SMILES |
C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















